5-bromo-3-methyl-benzofuran-2-carboxylic Acid

CAS No.: 50638-08-9

Cat. No.: VC1994835

Molecular Formula: C10H7BrO3

Molecular Weight: 255.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50638-08-9 |

|---|---|

| Molecular Formula | C10H7BrO3 |

| Molecular Weight | 255.06 g/mol |

| IUPAC Name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | XXPAQRBXERJCQH-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |

| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |

Introduction

Chemical Structure and Properties

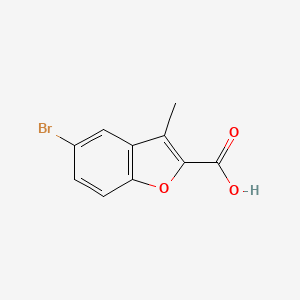

5-Bromo-3-methyl-benzofuran-2-carboxylic acid belongs to the benzofuran family, characterized by a bicyclic structure consisting of a benzene ring fused to a furan ring. This specific compound features a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring. Its unique structural arrangement contributes to its diverse biological activities and potential applications in pharmaceutical research.

Physical and Chemical Properties

The compound's key physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 50638-08-9 |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.06 g/mol |

| IUPAC Name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid |

| InChI | InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |

| Physical Appearance | Solid |

| Storage Conditions | Sealed, dry, 2-8°C |

The compound features a bromine substituent that enhances its lipophilicity and membrane permeability, while the carboxylic acid group provides hydrogen bonding capabilities, affecting its solubility and interaction with biological targets .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 5-bromo-3-methyl-benzofuran-2-carboxylic acid and related benzofuran-2-carboxylic acid derivatives.

Salicylaldehyde-Based Synthesis

Another common synthetic route involves the reaction of salicylaldehydes with haloacetates, followed by cyclization of the resulting formylphenoxyacetic acid intermediates. These cyclizations typically require a basic catalyst such as:

Suzuki-Miyaura Cross-Coupling

More complex synthetic approaches may involve the Suzuki-Miyaura cross-coupling reaction, which is advantageous due to its mild conditions and functional group tolerance. This method is particularly useful for synthesizing substituted benzofuran derivatives.

Biological Activities

Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic acid, exhibit a broad spectrum of biological activities, making them valuable candidates for pharmaceutical development.

Antimicrobial Activity

Benzofuran derivatives demonstrate significant antibacterial and antifungal properties. They are effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically ranging from 0.78 μg/mL to 6.25 μg/mL. The presence of the bromine atom at the 5-position may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

Anticancer Properties

Variously substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines . In particular, benzofuran-based carboxylic acids have shown promising anticancer effects against breast cancer cell lines.

A related benzofuran derivative (compound 9e in the research) exhibited remarkable antiproliferative action against MDA-MB-231 breast cancer cells with an IC50 value of 2.52 ± 0.39 μM, comparable to the efficacy of doxorubicin (IC50 = 2.36 ± 0.18 μM) . The mechanism involved:

-

Cell cycle arrest at the G2-M phase (increasing cell population from 10.80% to 32.30%)

-

Significant increase in the sub-G1 phase (from 1.43% to 25.53%)

-

Induction of both early apoptosis (from 0.47% to 8.11%) and late apoptosis (from 0.31% to 23.77%)

Other Pharmacological Activities

Benzofuran-2-carboxylic acid derivatives exhibit various other pharmacological properties:

-

Selective adenosine A2A receptor antagonism

-

Anti-inflammatory effects

-

Local anesthetic properties

-

Anti-oxidative activity

Structure-Activity Relationships

Research has revealed important structure-activity relationships (SAR) for benzofuran-based carboxylic acids, particularly regarding their ability to inhibit carbonic anhydrase (CA) enzymes.

Positional Effects

The position of substituents on the benzofuran scaffold significantly influences biological activity. For instance, in one study investigating carbonic anhydrase inhibition:

-

Para-substituted benzofuran derivatives exhibited stronger inhibitory effects than their meta-substituted counterparts

-

Ortho-substituted compounds showed varying efficacy depending on the specific target enzyme

Substituent Effects

The nature of substituents also plays a crucial role in determining biological activity:

-

The presence of a bromine atom at the 5-position (as in 5-bromo-3-methyl-benzofuran-2-carboxylic acid) can enhance lipophilicity and membrane permeability

-

The carboxylic acid group at the 2-position is often essential for binding to target proteins

-

The methyl group at the 3-position may influence the compound's electronic properties and interaction with biological targets

Enzyme Inhibition Profile

A study of related benzofuran derivatives demonstrated their inhibitory activity against human carbonic anhydrase isoforms with the following IC50 values:

| Compound | hCA I (μM) | hCA II (μM) | hCA IX (μM) | hCA XII (μM) |

|---|---|---|---|---|

| 9b | >100 | 10.1 | 0.91 | 2.2 |

| 9e | 37.8 | 37.0 | 0.79 | 2.3 |

| 9f | 33.9 | 7.2 | 0.56 | 1.6 |

This selective inhibition of cancer-associated carbonic anhydrase isoforms (hCA IX and hCA XII) over off-target isoforms (hCA I and hCA II) suggests potential for targeted anticancer therapy .

Pharmacokinetics and Metabolism

Benzofuran derivatives undergo complex metabolic processes within biological systems.

Metabolic Pathways

These compounds typically undergo phase I and phase II metabolic reactions, including:

-

Oxidation

-

Reduction

-

Conjugation reactions

The specific metabolic fate of 5-bromo-3-methyl-benzofuran-2-carboxylic acid would depend on various factors including the route of administration, species differences, and individual metabolic capacity.

Distribution and Transport

The lipophilic nature of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, conferred in part by the bromine substituent, likely influences its distribution and cellular uptake. The compound's ability to cross biological membranes would affect its bioavailability and pharmacological activity.

Applications in Medicinal Chemistry

The diverse biological activities of 5-bromo-3-methyl-benzofuran-2-carboxylic acid and related benzofuran derivatives make them attractive candidates for medicinal chemistry applications.

Drug Development Considerations

Several factors must be considered when developing 5-bromo-3-methyl-benzofuran-2-carboxylic acid derivatives as potential therapeutic agents:

-

Structure optimization to enhance target selectivity

-

Improvement of pharmacokinetic properties

-

Reduction of potential toxicity

-

Development of suitable formulations for drug delivery

Future Research Directions

The promising biological activities of 5-bromo-3-methyl-benzofuran-2-carboxylic acid suggest several potential avenues for future research.

Structure Optimization

Future research could focus on:

-

Developing analogs with enhanced potency and selectivity

-

Exploring the effects of different substituents on the benzofuran scaffold

-

Creating hybrid molecules combining the benzofuran core with other pharmacophores

Mechanism Studies

Further investigations into the molecular mechanisms underlying the biological activities of 5-bromo-3-methyl-benzofuran-2-carboxylic acid would provide valuable insights for drug development. This could include:

-

Detailed binding studies with target proteins

-

Elucidation of structure-activity relationships

-

Investigation of cellular signaling pathways affected by the compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume